molecular formula C14H21NO4 B1296056 Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate CAS No. 54278-10-3

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate

Cat. No. B1296056
CAS RN: 54278-10-3
M. Wt: 267.32 g/mol
InChI Key: ZYNJVGCLOFPWFZ-UHFFFAOYSA-N
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Patent
US06846839B1

Procedure details

To a 5 L three-neck flask, equipped with a thermometer and a mechanical stirrer and heated on a steam bath, was added 350 g of ethyl 5-acetyl-4-oxohexanoate, 329 g of diethyl aminomalonate hydrochloride, 133 g of sodium acetate, and 1.2 L of acetic acid. The mixture was heated to 99° C. over 37 minutes. By 62° C., carbon dioxide evolution was already rapid. After a total of 35 minutes at 99° C., gas evolution had greatly slowed. After another hour, the mixture was cooled, the sodium chloride removed by vacuum filtration, and the solvent evaporated. The residue was mixed with 1 L of cold water. The precipitate was collected by vacuum filtration, washed with 400 mL of water, and dissolved in 1 L of hot 95% ethanol. The solution was treated with 20 g of Darco G-60, hot-filtered, and cooled to room temperature. The crystalline solid was collected by vacuum filtration, washed twice on the filter with 200 mL of 50% ethanol each time, and dried under vacuum at 70° C. to give 285 g (64% yield) of 2-ethoxycarbonyl-4-(2-ethoxycarbonylethyl)-3,5-dimethylpyrrole. The filtrate was refrigerated overnight to give another 53.1 g (11.9% yield) of product, for a total yield of 75.9%.
Name
ethyl 5-acetyl-4-oxohexanoate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4](C)[C:5](=O)[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])(=O)C.Cl.[NH2:16][CH:17]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:18](OCC)=O.[C:28]([O-])(=O)C.[Na+].C(=O)=O>C(O)(=O)C>[CH2:26]([O:25][C:23]([C:17]1[NH:16][C:4]([CH3:1])=[C:5]([CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:18]=1[CH3:28])=[O:24])[CH3:27] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 5-acetyl-4-oxohexanoate
Quantity
350 g
Type
reactant
Smiles
C(C)(=O)C(C(CCC(=O)OCC)=O)C
Name
Quantity
329 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(=O)OCC
Name
Quantity
133 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
99 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L three-neck flask, equipped with a thermometer and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath
CUSTOM
Type
CUSTOM
Details
By 62° C.
CUSTOM
Type
CUSTOM
Details
After a total of 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
at 99° C.
WAIT
Type
WAIT
Details
After another hour
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the sodium chloride removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
The residue was mixed with 1 L of cold water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 400 mL of water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 L of hot 95% ethanol
ADDITION
Type
ADDITION
Details
The solution was treated with 20 g of Darco G-60
FILTRATION
Type
FILTRATION
Details
hot-filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The crystalline solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed twice on the
FILTRATION
Type
FILTRATION
Details
filter with 200 mL of 50% ethanol each time
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C(C1C)CCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 285 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.